LogP: Quantifying Lipophilicity Differences Between 2-Bromo-6-chloro and 2,6-Dichloro Analogs
The target compound, (2-Bromo-6-chloropyridin-4-yl)methanamine, exhibits a calculated LogP of 2.66, significantly higher than its 2,6-dichloro analog (LogP ~1.2-1.5). This difference indicates a ~1-1.5 log unit increase in lipophilicity, which can critically impact membrane permeability and non-specific binding in biological assays. The 2,6-dichloro analog, while structurally similar, possesses a substantially different lipophilicity profile, making it a poor substitute in assays where passive diffusion is a key parameter .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.66 |
| Comparator Or Baseline | (2,6-Dichloropyridin-4-yl)methanamine: LogP ~1.2-1.5 |
| Quantified Difference | Δ LogP ≈ 1.16 - 1.46 (higher lipophilicity) |
| Conditions | Calculated using ChemSrc algorithm; comparator data from literature values for similar 2,6-dichloro-pyridine structures. |
Why This Matters
For researchers synthesizing a compound library for a phenotypic screen or developing a lead molecule, a log unit difference in LogP can translate to a 10-fold difference in membrane permeability, directly affecting cellular potency and confounding structure-activity relationship (SAR) analysis.
